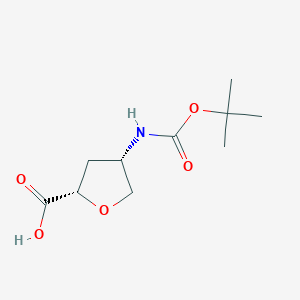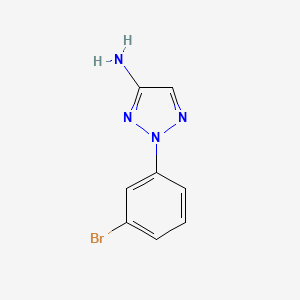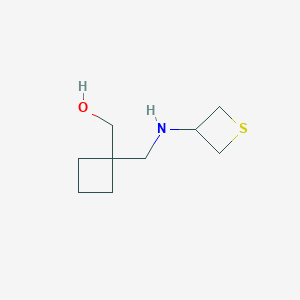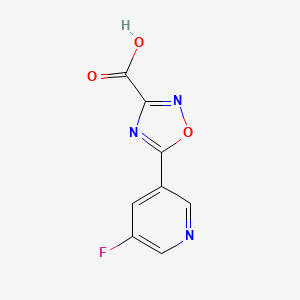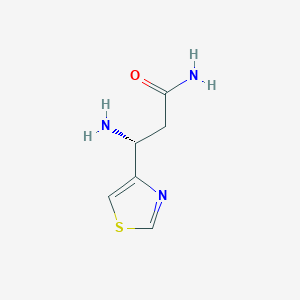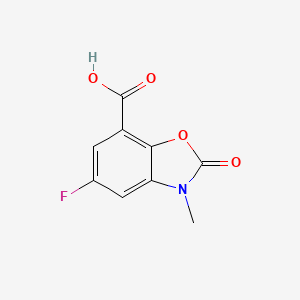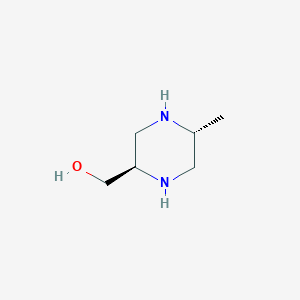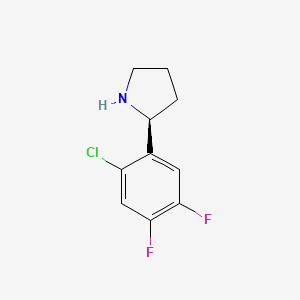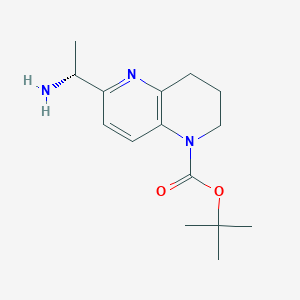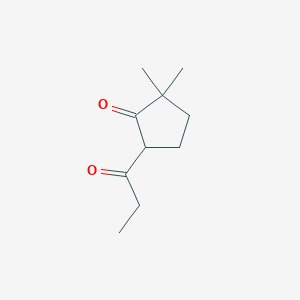![molecular formula C15H17NO B13325360 2-Methyl-4-[(3-methylphenyl)methoxy]aniline](/img/structure/B13325360.png)
2-Methyl-4-[(3-methylphenyl)methoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-[(3-methylphenyl)methoxy]aniline is an organic compound with the molecular formula C15H17NO It is a derivative of aniline, featuring a methoxy group and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(3-methylphenyl)methoxy]aniline typically involves the reaction of 2-methyl-4-nitroaniline with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitro group is reduced to an amine, and the benzyl chloride reacts with the amine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-Methyl-4-[(3-methylphenyl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
科学的研究の応用
2-Methyl-4-[(3-methylphenyl)methoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: Used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 2-Methyl-4-[(3-methylphenyl)methoxy]aniline involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Methyl-4-methoxyaniline: Similar structure but lacks the 3-methylphenyl group.
4-Methoxy-2-methylaniline: Another similar compound with slight structural differences.
Uniqueness
2-Methyl-4-[(3-methylphenyl)methoxy]aniline is unique due to the presence of both a methoxy group and a 3-methylphenyl group, which can influence its reactivity and interactions in various chemical and biological contexts. This structural uniqueness can lead to distinct properties and applications compared to its similar compounds .
特性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
2-methyl-4-[(3-methylphenyl)methoxy]aniline |
InChI |
InChI=1S/C15H17NO/c1-11-4-3-5-13(8-11)10-17-14-6-7-15(16)12(2)9-14/h3-9H,10,16H2,1-2H3 |
InChIキー |
LIKJHVTXEZOZHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)COC2=CC(=C(C=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)
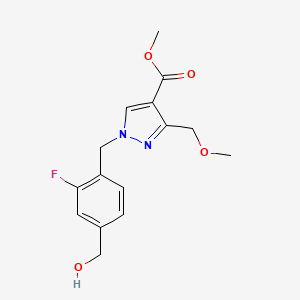
![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B13325306.png)
